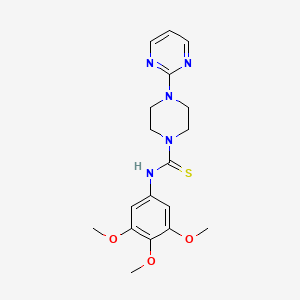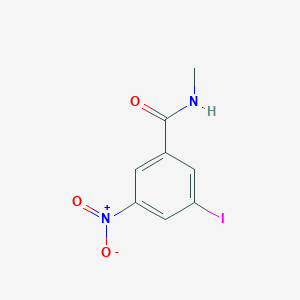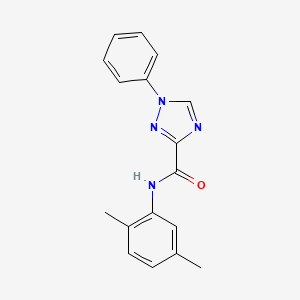![molecular formula C16H17ClN2O4S B4237662 ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4237662.png)
ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate
Descripción general
Descripción
Ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate, also known as clopidol, is a synthetic compound that has been used as an anticoccidial agent in poultry farming. Clopidol is a member of the sulfonylurea family of compounds and is known to inhibit the growth of Eimeria, a protozoan parasite that causes coccidiosis in poultry.
Mecanismo De Acción
Clopidol acts by inhibiting the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA and RNA in protozoan parasites and cancer cells. By inhibiting DHFR, ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate disrupts the growth and replication of these cells, leading to their death.
Biochemical and Physiological Effects:
Clopidol has been shown to have low toxicity in animals and humans. It is rapidly absorbed from the gastrointestinal tract and is metabolized in the liver. The metabolites of ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate are excreted in the urine and feces. Clopidol has been shown to have no significant effects on the growth and development of poultry, and it does not affect the quality of meat and eggs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clopidol is a useful tool for studying the biology and pathogenesis of Eimeria and other protozoan parasites. It can be used to investigate the molecular mechanisms of drug resistance in these parasites and to develop new drugs for the treatment of coccidiosis. However, ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate has some limitations as a research tool. It is not effective against all species of Eimeria, and it may have variable efficacy depending on the strain of the parasite and the host species.
Direcciones Futuras
There are several directions for future research on ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate. One area of interest is the development of new formulations and delivery methods for ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate to improve its efficacy and safety in poultry farming. Another area of research is the investigation of the molecular mechanisms of ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate resistance in Eimeria and the development of new drugs that can overcome this resistance. Additionally, there is a need for further studies on the potential use of ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate as an antitumor agent in cancer therapy.
Aplicaciones Científicas De Investigación
Clopidol has been extensively studied for its anticoccidial activity in poultry farming. It has been shown to be effective in preventing and treating coccidiosis in chickens, turkeys, and other poultry species. In addition, ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate has also been studied for its potential use as an antitumor agent in cancer therapy. Studies have shown that ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate has cytotoxic effects on cancer cells and can inhibit tumor growth.
Propiedades
IUPAC Name |
ethyl N-[4-[(2-chlorophenyl)methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-2-23-16(20)19-13-7-9-14(10-8-13)24(21,22)18-11-12-5-3-4-6-15(12)17/h3-10,18H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCCKWLGLZVNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[5-(trifluoromethyl)-2-pyridinyl]amino}-2-propanol](/img/structure/B4237584.png)



![N-cyclohexyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4237612.png)
![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4237621.png)

![methyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4237628.png)

![N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4237645.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4237652.png)
![N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide](/img/structure/B4237654.png)
![ethyl 4-[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate acetate](/img/structure/B4237664.png)
